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molecular formula C9H9NO3 B1608662 Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime CAS No. 62681-68-9

Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime

Cat. No. B1608662
M. Wt: 179.17 g/mol
InChI Key: BDSUJNDSNUKNAU-UHFFFAOYSA-N
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Patent
US08466142B2

Procedure details

Powdered sodium hydroxide (6.6 g, 170 mmol, 9.0 equiv) and hydroxylamine hydrochloride (3.8 g, 55 mmol, 3.0 equiv) were sequentially added to a stirred suspension of and 3,4-(methylenedioxy)acetophenone (9) (3.0 g, 18 mmol, 1.0 equiv) in ethanol (32 mL) and distilled water (13 mL) at 25° C. The reaction vessel was equipped with a reflux condenser and heated to 80° C. via oil bath for 3 h. The reaction mixture was cooled to 25° C., diluted with saturated aqueous ammonium chloride (400 mL), and the product was extracted with dichloromethane (5×125 mL). The combined organic layers were dried (sodium sulfate), gravity filtered, and concentrated by rotary evaporation. The residue was purified by rinsing with cold dichloromethane followed by vacuum filtration to afford 12 (2.9 g, 87% yield) as an off-white crystalline solid. Rf=0.41 (25% ethyl acetate in hexane); 1H NMR (500 MHz, CDCl3) δ 7.77 (s, 1H, OH), 7.18 (d, 1H, J=1.5 Hz, ArH), 7.10 (dd, 1H, J=6, 1.5 Hz, ArH), 6.81 (d, 1H, J=6 Hz, ArH), 5.99 (s, 2H, OCH2O), 2.24 (s, 3H, CH3); IR (neat film) 3296 (w, br), 3228 (w, br), 2907 (w), 1505 (s), 1266 (s), 1227 (s), 1037 (s) cm−1; HRMS (EI) m/z: Calcd for C9H9NO3 (M+) 179.0582; observed 179.0584.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Yield
87%

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].Cl.[NH2:4]O.[CH3:6][C:7]([C:9]1[CH:14]=[CH:13][C:12]2[O:15][CH2:16][O:17][C:11]=2[CH:10]=1)=O>C(O)C>[O:15]1[C:12]2[CH:13]=[CH:14][C:9]([C:7](=[N:4][OH:1])[CH3:6])=[CH:10][C:11]=2[O:17][CH2:16]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.8 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
3 g
Type
reactant
Smiles
CC(=O)C1=CC2=C(C=C1)OCO2
Name
Quantity
32 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled water (13 mL) at 25° C
CUSTOM
Type
CUSTOM
Details
The reaction vessel was equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 25° C.
ADDITION
Type
ADDITION
Details
diluted with saturated aqueous ammonium chloride (400 mL)
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with dichloromethane (5×125 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (sodium sulfate), gravity
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
by rinsing with cold dichloromethane
FILTRATION
Type
FILTRATION
Details
followed by vacuum filtration

Outcomes

Product
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)C(C)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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